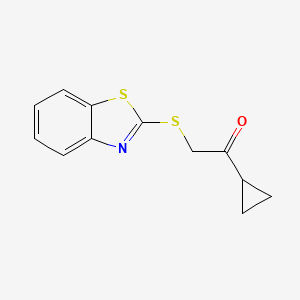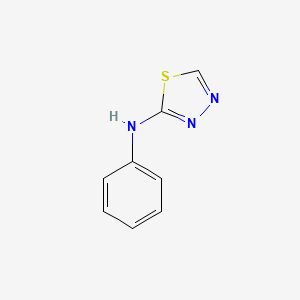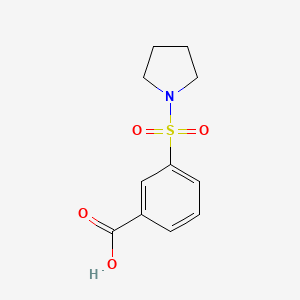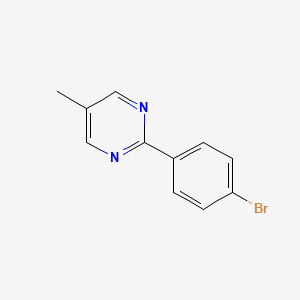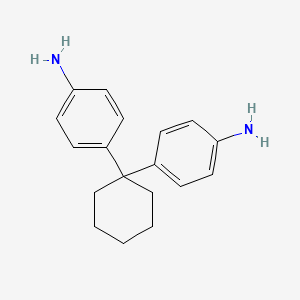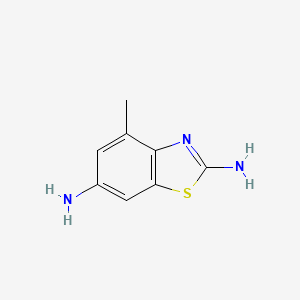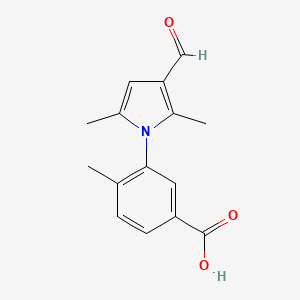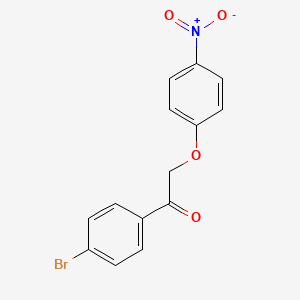
3-Morpholin-4-yl-3-oxopropanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide can be achieved through transamination of cyanothioacetamide with morpholine. This process yields 3-(morpholin-1-yl)-3-thioxopropanenitrile, and with an excess of morpholine, 3-(morpholin-1-yl)-3-thioxopropanethioamide is obtained. Further alkylation of these products leads to the synthesis of various biologically active compounds (Dyachenko, Chernega, & Dyachenko, 2012).
Molecular Structure Analysis
The molecular structure of 3-Morpholin-4-yl-3-oxopropanethioamide and its derivatives has been studied using X-ray diffraction techniques. These studies reveal detailed insights into the molecular geometry, bonding patterns, and crystal packing, providing a basis for understanding the chemical reactivity and properties of these compounds (Dyachenko, Chernega, & Dyachenko, 2012).
Chemical Reactions and Properties
3-Morpholin-4-yl-3-oxopropanethioamide participates in various chemical reactions, including transamination, alkylation, and nucleophilic substitution, leading to the formation of a wide array of heterocyclic compounds with potential biological activities. These reactions are facilitated by the functional groups present in the compound, allowing for selective transformations and the synthesis of target molecules (Dyachenko, Chernega, & Dyachenko, 2012).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- 3-Morpholin-4-yl-3-oxopropanethioamide is produced through transamination of cyanothioacetamide with morpholine, yielding various structurally significant compounds like 3-amino-3-methylthio-1-morpholinoprop-2-ene-1-thione (Dyachenko, Dyachenko, & Chernega, 2012).
Biological and Pharmaceutical Significance
- The compound is an important building block in medicinal chemistry, particularly in creating analogs for potential therapeutic applications. It has been used in synthesizing compounds like 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, which shows promising antibacterial and antifungal activities (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
Drug Synthesis and Optimization
- It serves as an intermediate in the synthesis of biologically active compounds, particularly in cancer research and treatment, exemplified by its use in synthesizing 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one derivatives with potential anticancer properties (Wang et al., 2016).
Fuel Chemistry
- In the context of fuel chemistry, morpholine derivatives, including 3-morpholin-4-yl-3-oxopropanethioamide, have been studied as model substances for oxygenated nitrogen-containing fuels. These studies provide insights into the combustion process and pollutant emission in biomass-derived fuels (Lucassen et al., 2011).
Innovative Applications
- The compound has also found use in innovative approaches to synthesizing complex chemical structures, such as the discovery of 3-oxabicyclo[4.1.0]heptane, a morpholine isostere, in novel inhibitors of the PI3K-AKT-mTOR pathway (Hobbs et al., 2019).
Safety And Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures should be taken when handling this compound, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
3-morpholin-4-yl-3-oxopropanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S/c8-6(12)5-7(10)9-1-3-11-4-2-9/h1-5H2,(H2,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKGERRTWOSDEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363457 |
Source


|
| Record name | 3-morpholin-4-yl-3-oxopropanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-yl-3-oxopropanethioamide | |
CAS RN |
89984-45-2 |
Source


|
| Record name | 3-morpholin-4-yl-3-oxopropanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

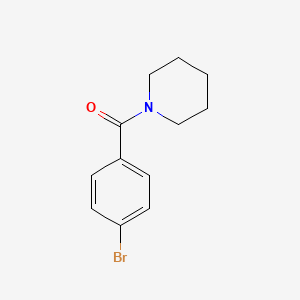
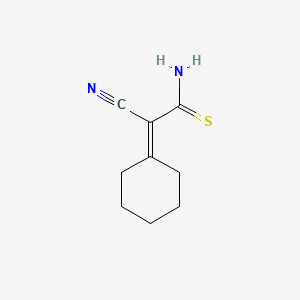
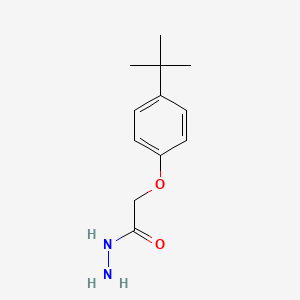
![{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid](/img/structure/B1270361.png)
